Physicochemical Differentiation: Lipophilicity vs. Structural Analogs
The target compound's computed XLogP3-AA value of 2.4 provides a defined lipophilicity reference point [1]. This is differentiated from close analogs: the 1-(2H-1,3-benzodioxol-5-yl) analog (CAS 946298-97-1) has a higher molecular weight (401.4 g/mol) and an additional hydrogen bond acceptor, predicting a lower LogP, while the 1-cyclohexyl analog (CAS 946291-20-9) with a saturated ring system is expected to have a higher LogP [1]. This places the target compound in a distinct lipophilicity space that influences passive permeability and solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1-(2H-1,3-benzodioxol-5-yl) analog (Predicted lower LogP); 1-cyclohexyl analog (Predicted higher LogP) |
| Quantified Difference | Quantitative difference is inferred from structural divergence; the benzodioxole group increases polarity, while the cyclohexyl group increases hydrophobicity relative to the thiophene ring. |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A defined LogP value of 2.4 places the compound in a favorable range for oral absorption, differentiating it from more polar or lipophilic analogs and guiding formulation or assay design.
- [1] PubChem. (2026). Compound Summary for CID 16918010, 1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16918010. View Source
